![molecular formula C8H17Cl2N3O B2805604 2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride CAS No. 2251053-87-7](/img/structure/B2805604.png)
2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride
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Description
2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a spirocyclic derivative of a triaza-bridged bicyclic system and has been synthesized through various methods. 6]undecan-10-one dihydrochloride.
Scientific Research Applications
Anticancer Activity The synthetic zwitterionic drug SLXM-2, closely related to the core structure of 2,6,9-triazaspiro[4.6]undecan-10-one dihydrochloride, has demonstrated anticancer activity with low toxicity in vivo. Studies focusing on its gas-phase fragmentation pathways further elucidate the compound's stability and potential metabolic pathways, contributing to the understanding of its mechanism of action in cancer therapy (Wang et al., 2010).
Synthetic Methodologies and Structural Analysis Research has also been dedicated to the synthesis and structural characterization of compounds within the triazaspiro[4.6]undecan-10-one dihydrochloride family. These studies not only enhance our understanding of the chemical properties and reactivity of these compounds but also facilitate the development of novel synthetic strategies for their production. For example, the synthesis and crystal structure determination of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane highlights the intricate molecular architecture and potential for creating complex molecular systems (Zhu, 2011).
properties
IUPAC Name |
2,6,9-triazaspiro[4.6]undecan-10-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-5-8(1-2-9-6-8)11-4-3-10-7;;/h9,11H,1-6H2,(H,10,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMFBMZPEBIBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)NCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride |
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